molecular formula C10H17N2O2P B11988913 Phenyl N,N,N',N'-tetramethylphosphorodiamidate CAS No. 7393-13-7

Phenyl N,N,N',N'-tetramethylphosphorodiamidate

Cat. No.: B11988913
CAS No.: 7393-13-7
M. Wt: 228.23 g/mol
InChI Key: VEULIWWJVLYNEX-UHFFFAOYSA-N
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Description

Phenyl N,N,N’,N’-tetramethylphosphorodiamidate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phenyl group attached to a phosphorodiamidate moiety, which includes four methyl groups bonded to nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of phenylphosphorodichloridate with N,N,N’,N’-tetramethylphosphorodiamidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of Phenyl N,N,N’,N’-tetramethylphosphorodiamidate involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenyl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorodiamidate oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphorodiamidate derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

Phenyl N,N,N’,N’-tetramethylphosphorodiamidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Phenyl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial for regulating cellular activities.

Comparison with Similar Compounds

Phenyl N,N,N’,N’-tetramethylphosphorodiamidate can be compared with other similar organophosphorus compounds, such as:

  • Phenyl N,N-dimethylphosphorodiamidate
  • Phenyl N,N-diethylphosphorodiamidate
  • Phenyl N,N-dipropylphosphorodiamidate

These compounds share similar structural features but differ in the nature and number of alkyl groups attached to the nitrogen atoms. Phenyl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

7393-13-7

Molecular Formula

C10H17N2O2P

Molecular Weight

228.23 g/mol

IUPAC Name

N-[dimethylamino(phenoxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C10H17N2O2P/c1-11(2)15(13,12(3)4)14-10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

VEULIWWJVLYNEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1=CC=CC=C1

Origin of Product

United States

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